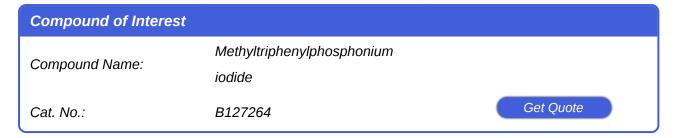


Spectroscopic Data and Experimental Protocols for Methyltriphenylphosphonium Iodide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyltriphenylphosphonium iodide**, a widely used reagent in organic synthesis, particularly in the Wittig reaction. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition, to support researchers in the identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **methyltriphenylphosphonium iodide**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Methyltriphenylphosphonium lodide



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6 - 7.9	Multiplet	-	Aromatic Protons (C ₆ H ₅)
3.25	Doublet	13.2	Methyl Protons (CH₃) [1]

Table 2: 13C NMR Spectroscopic Data for Methyltriphenylphosphonium Iodide

Chemical Shift (δ) ppm	Assignment
135.4	Aromatic Carbon (para-C)
133.7	Aromatic Carbon (ortho-C or meta-C)
130.6	Aromatic Carbon (ortho-C or meta-C)
118.5	Aromatic Carbon (ipso-C)
12.9	Methyl Carbon (CH₃)

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for Methyltriphenylphosphonium Iodide



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2990	Medium	Aliphatic C-H Stretch
~1585	Medium	C=C Aromatic Ring Stretch
~1485	Medium	C=C Aromatic Ring Stretch
~1435	Strong	P-C (Phenyl) Stretch
~1110	Strong	P-C (Phenyl) Stretch
~995	Medium	Aromatic C-H Out-of-Plane Bend
~745	Strong	Aromatic C-H Out-of-Plane Bend
~720	Strong	Aromatic C-H Out-of-Plane Bend
~690	Strong	Aromatic C-H Out-of-Plane Bend

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Synthesis of Methyltriphenylphosphonium Iodide

A common method for the synthesis of **methyltriphenylphosphonium iodide** involves the reaction of triphenylphosphine with methyl iodide.[2]

Procedure:

• In a round-bottom flask, dissolve triphenylphosphine in a suitable solvent such as diethyl ether or dichloromethane.



- Add an excess of methyl iodide to the solution.
- Stir the reaction mixture at room temperature. The product will precipitate out of the solution as a white solid.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to obtain pure **methyltriphenylphosphonium iodide**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-25 mg of the solid methyltriphenylphosphonium iodide sample for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The typical volume of solvent is 0.6-0.7 mL.
- Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumental Analysis:

- The NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.
- The spectrometer is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- For ¹H NMR, a standard single-pulse experiment is typically used.
- For ¹³C NMR, a proton-decoupled experiment is commonly employed to simplify the spectrum and enhance signal-to-noise.



 The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar and pestle, grind a small amount of the solid methyltriphenylphosphonium iodide sample (typically 1-2 mg).
- Add approximately 100-200 mg of the dried KBr to the mortar.
- Grind the sample and KBr together until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) to the die to form a thin, transparent KBr pellet.

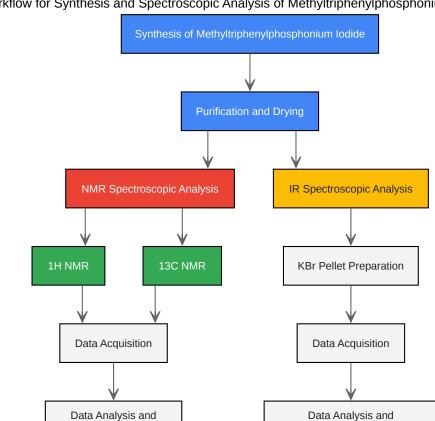
Instrumental Analysis:

- Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
- The obtained spectrum is then analyzed for the characteristic absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **methyltriphenylphosphonium iodide**.





Workflow for Synthesis and Spectroscopic Analysis of Methyltriphenylphosphonium Iodide

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Functional Group Identification

Caption: Spectroscopic Analysis Workflow.

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Structure Confirmation



References

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